(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
Mechanism of Action
Target of Action
Compounds containing the 2-methoxyphenol moiety core structure, such as this one, are often associated with antioxidant activity . Antioxidants interact with free radicals, which are atoms, molecules, or ions that possess an unpaired electron .
Mode of Action
Antioxidants, like (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This interaction reduces oxidative stress, thus protecting cells from oxidative damage .
Biochemical Pathways
Antioxidants generally work by neutralizing free radicals, which can damage lipids, proteins, and dna within cells and tissues . This action can help prevent the development of severe diseases, such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .
Result of Action
The result of the action of this compound is the reduction of oxidative stress in the body . By neutralizing free radicals, this compound can protect cells from oxidative damage, potentially preventing or treating conditions where oxidative stress is a contributing factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one typically involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one
- Eugenol
- Isoeugenol
Uniqueness
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a conjugated diene system. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41973-42-6, 39777-61-2 | |
Record name | MLS002703419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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